1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for similar applications.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can be compared with other pyrazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: This compound contains multiple fluorine atoms and a different heterocyclic ring, which may result in unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-[3-(3-fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C16H15FN2O2/c1-10-6-7-16(21-10)14-9-15(19(18-14)11(2)20)12-4-3-5-13(17)8-12/h3-8,15H,9H2,1-2H3 |
InChI Key |
HBLIBOGMGFMGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C |
Origin of Product |
United States |
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